N-Fmoc-3-chloro-D-homophenylalanine

Description

BenchChem offers high-quality N-Fmoc-3-chloro-D-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-3-chloro-D-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

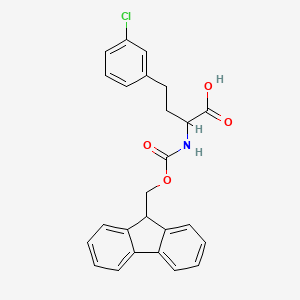

Formule moléculaire |

C25H22ClNO4 |

|---|---|

Poids moléculaire |

435.9 g/mol |

Nom IUPAC |

4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |

Clé InChI |

CFUCQGYSVYOQID-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Chemical structure and properties of N-Fmoc-3-chloro-D-homophenylalanine

An In-depth Technical Guide to N-Fmoc-3-chloro-D-homophenylalanine: Structure, Properties, and Applications in Advanced Peptide Synthesis

Introduction: A Specialized Building Block for Modern Drug Discovery

N-Fmoc-3-chloro-D-homophenylalanine is a highly specialized amino acid derivative that serves as a critical building block in the fields of medicinal chemistry and peptide science. Its unique trifecta of structural features—the base-labile Fmoc protecting group, the metabolically influential chloro substituent, and the proteolytically resistant D-homophenylalanine core—makes it an invaluable tool for designing novel peptides and peptidomimetics. These engineered molecules often possess enhanced stability, improved biological activity, and more favorable pharmacokinetic profiles, addressing many of the inherent limitations of natural peptide therapeutics.[1][2][3]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical principles of N-Fmoc-3-chloro-D-homophenylalanine, explains the functional significance of its constituent parts, provides detailed experimental protocols for its use, and explores its applications in creating next-generation therapeutic agents.

Part 1: Chemical Identity and Physicochemical Profile

The structure of N-Fmoc-3-chloro-D-homophenylalanine is purposefully designed for strategic incorporation into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

-

N-Fmoc Group (9-fluorenylmethoxycarbonyl): This large, aromatic group protects the alpha-amino function of the amino acid. Its essential characteristic is its stability in acidic conditions and its lability to mild bases, which is the cornerstone of the most widely used orthogonal strategy in SPPS.[4][5][]

-

D-homophenylalanine Core: This non-proteinogenic amino acid provides two key advantages. The D-configuration (as opposed to the natural L-configuration) confers significant resistance to degradation by endogenous proteases. The "homo" designation indicates an additional methylene (-CH2-) group in the side chain, which alters the side chain's length and flexibility, allowing for different conformational possibilities and interactions with biological targets compared to standard phenylalanine.[2][3][7]

-

3-Chloro Substituent: The chlorine atom on the meta-position of the phenyl ring is not merely a structural placeholder. Halogenation, particularly with chlorine, is a well-established medicinal chemistry tactic to modulate a molecule's physicochemical properties. It can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can influence cell permeability and overall pharmacokinetics.[8][9][10][11]

Below is the chemical structure of N-Fmoc-3-chloro-D-homophenylalanine.

Caption: Chemical Structure of N-Fmoc-3-chloro-D-homophenylalanine.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Synonyms | Fmoc-D-Phe(3-Cl)-OH, Fmoc-m-chloro-D-Phe-OH | [1] |

| CAS Number | 205526-23-4 | [1] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [1] |

| Molecular Weight | 421.9 g/mol | [1] |

| Appearance | White powder / solid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Melting Point | 121 - 126 °C | [1] |

| Optical Rotation | [a]20/D = +34 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | Store at 0 - 8 °C, sealed in dry conditions | [1][12] |

Part 2: The Chemistry of Functionality

The utility of this compound is derived directly from the interplay of its three key structural motifs. Understanding the chemistry behind each is crucial for its effective application.

The Fmoc Group: A Reversible Gatekeeper

The Fmoc group is the cornerstone of a widely used orthogonal protection strategy in SPPS.[5] Unlike the acid-labile Boc group, the Fmoc group is removed under mild basic conditions, allowing acid-labile protecting groups on amino acid side chains to remain intact throughout the synthesis.[4][13]

The deprotection mechanism is a classic β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton on the C9 position of the fluorene ring. This generates a stabilized carbanion, which rapidly collapses to form the highly reactive electrophile dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain. The piperidine serves a dual role: it not only acts as the base for deprotection but also as a scavenger, reacting with the DBF byproduct to prevent it from undesirably modifying the newly deprotected peptide amine.[13][14]

Caption: Mechanism of Fmoc deprotection by piperidine.

The 3-Chloro Substituent: A "Magic" Modifier

The term "magic chloro" has been used to describe the often profound and beneficial effects that chlorine substitution can have on a drug candidate's properties.[11] There are currently over 250 FDA-approved drugs containing chlorine, highlighting the utility of this atom in drug design.[8][9] The introduction of a chloro group at the 3-position of the phenyl ring can:

-

Block Metabolic Oxidation: The phenyl ring is a common site for metabolic attack by cytochrome P450 enzymes. A chlorine atom can physically block this site, increasing the metabolic stability and in vivo half-life of the resulting peptide.[9][10]

-

Enhance Binding Affinity: Chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket. This can provide an additional anchor point, increasing the potency and selectivity of the peptide.

-

Modulate Physicochemical Properties: The chloro group increases the lipophilicity of the side chain, which can influence how the peptide interacts with cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

The D-Homophenylalanine Core: Engineering for Stability and Novelty

The use of non-proteinogenic amino acids is a cornerstone of peptidomimetic design.[2]

-

Proteolytic Resistance: Most proteases are highly specific for L-amino acids. By incorporating a D-amino acid, the resulting peptide bond is no longer recognized by these enzymes, drastically increasing its stability in biological systems.[3]

-

Conformational Constraint and Exploration: The additional methylene group in the homophenylalanine side chain provides more rotational freedom and extends its reach. This allows for the exploration of different conformational spaces within a receptor's binding site, potentially leading to novel binding modes and enhanced biological activity. This modification is particularly valuable in designing inhibitors for enzymes with hydrophobic binding pockets, such as many proteases.[7][15]

Part 3: Synthesis, Handling, and Practical Application

While the de novo synthesis of N-Fmoc-3-chloro-D-homophenylalanine is a multi-step organic chemistry process typically performed by specialty suppliers, its application in peptide synthesis is a routine yet critical procedure for researchers.

Experimental Protocol: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines the manual steps for incorporating N-Fmoc-3-chloro-D-homophenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation & Swelling:

- Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.

- Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature. This exposes the reactive sites on the polymer support.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

- Agitate the mixture for 3-5 minutes. Drain.

- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[16]

- Drain the deprotection solution.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

3. Amino Acid Activation & Coupling:

- In a separate vial, dissolve N-Fmoc-3-chloro-D-homophenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.

- Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid. Allow this pre-activation to proceed for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the mixture for 1-2 hours at room temperature. The exact time can vary based on the coupling efficiency.

- Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless/yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

// Nodes

Start [label="Start with\nFmoc-Peptide-Resin", fillcolor="#F1F3F4"];

Swell [label="1. Swell Resin in DMF", fillcolor="#FBBC05"];

Deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335"];

Wash1 [label="3. Wash (DMF)", fillcolor="#4285F4"];

Couple [label="4. Couple Activated Amino Acid\n(Fmoc-AA, HATU, DIPEA)", fillcolor="#34A853"];

Wash2 [label="5. Wash (DMF, DCM)", fillcolor="#4285F4"];

End [label="Ready for Next Cycle", shape=ellipse, fillcolor="#F1F3F4"];

// Edges

Start -> Swell;

Swell -> Deprotect;

Deprotect -> Wash1;

Wash1 -> Couple;

Couple -> Wash2;

Wash2 -> End;

End -> Deprotect [style=dashed, label="Repeat for\nnext amino acid"];

}

Caption: A standard workflow for one cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

-

Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[12][17]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[1][12]

Part 4: Applications in Advanced Research

N-Fmoc-3-chloro-D-homophenylalanine is not a general-purpose reagent but a strategic tool for specific research goals.

-

Development of Protease-Resistant Peptidomimetics: Its primary application is in the synthesis of peptide analogues designed to resist enzymatic cleavage. This is crucial for developing peptide-based drugs with a viable in vivo half-life.[2][3]

-

Structure-Activity Relationship (SAR) Studies: Researchers can systematically replace a natural phenylalanine residue with this analogue to probe the importance of the phenyl ring's electronic properties, the D-stereochemistry, and side-chain length for biological activity. This provides critical insights for optimizing lead compounds.[1]

-

Targeting Hydrophobic Pockets: The extended and lipophilic nature of the 3-chlorohomophenylalanine side chain makes it an excellent candidate for targeting deep hydrophobic pockets in proteins, such as those found in proteases and certain protein-protein interaction interfaces.[7]

-

Novel Enzyme Inhibitors: Derivatives of homophenylalanine have shown promise as inhibitors of enzymes like alanyl aminopeptidases and dipeptidyl peptidase IV (DPPIV), making this compound a valuable building block for designing new classes of inhibitors.[15][18]

Conclusion

N-Fmoc-3-chloro-D-homophenylalanine stands as a prime example of rational chemical design for advancing peptide-based therapeutics. By combining the proven, mild orthogonality of Fmoc chemistry with strategic modifications to the amino acid core (D-stereochemistry, chain extension) and side chain (chlorination), it provides a powerful tool for overcoming the fundamental challenges of peptide instability and poor pharmacokinetics. A thorough understanding of its chemical properties and the functional consequences of its unique structure is essential for researchers aiming to harness its full potential in the synthesis of complex, stable, and highly active peptides for the next generation of drug discovery.

References

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

Al-Zoubi, W., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

-

Roy, K., et al. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available from: [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available from: [Link]

-

Royal Society of Chemistry. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Available from: [Link]

-

J&K Scientific. Fmoc-3-chloro-L-b-homophenylalanine. Available from: [Link]

-

ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

-

ACN Newswire. Unlock Peptide Synthesis: Understanding Fmoc-3-(2-Naphthyl)-D-Alanine, its Properties, and Applications. Available from: [Link]

-

Ahn, J-M., et al. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research. Available from: [Link]

-

Indian Academy of Sciences. (1995). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Available from: [Link]

-

Aapptec Peptides. Fmoc-D-Phe(3-Cl)-OH. Available from: [Link]

-

PubMed. (2019, December 12). Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors. Available from: [Link]

-

National Library of Medicine. (2025, October 29). Peptidomimetics as next – generation therapeutic applications. Available from: [Link]

-

ResearchGate. (2002). Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. Available from: [Link]

-

PubChemLite. Fmoc-3,4-dichloro-l-phenylalanine. Available from: [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

National Library of Medicine. (2016, June 18). Peptidomimetic therapeutics: scientific approaches and opportunities. Available from: [Link]

-

ResearchGate. (2025, October 15). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available from: [Link]

-

ResearchGate. (2015). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.org [mdpi.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Fmoc-3-chloro-L-homophenylalanine | 1260587-49-2 [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

- 18. Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Steric Effects of Chlorine Substitution in D-Homophenylalanine Derivatives

Abstract: The introduction of chlorine atoms into the molecular framework of D-homophenylalanine derivatives is a potent strategy in medicinal chemistry for modulating pharmacological activity. This guide provides an in-depth analysis of the steric effects arising from such substitutions. We explore the synthetic methodologies for creating chlorinated D-homophenylalanine analogues, delve into the conformational consequences of chlorine placement on the phenyl ring, and elucidate how these steric changes impact physicochemical properties and, ultimately, biological interactions. This document serves as a technical resource for researchers and professionals in drug development, offering both foundational principles and actionable experimental protocols.

Introduction: The Rationale for Chlorination in Amino Acid Scaffolds

D-homophenylalanine, a non-proteinogenic amino acid, is a valuable chiral building block in the design of peptidomimetics and small molecule drugs. Its larger side chain compared to standard phenylalanine offers unique structural possibilities. Halogenation, and specifically chlorination, is a well-established tool for fine-tuning the properties of bioactive molecules.[1][2] The introduction of a chlorine atom can profoundly influence a molecule's steric profile, electronic distribution, and lipophilicity, thereby altering its interaction with biological targets such as enzymes and receptors.[3][4]

The steric bulk of a chlorine atom, with a van der Waals radius of approximately 1.75 Å, is significantly larger than that of a hydrogen atom (1.20 Å) and is comparable to a methyl group.[4] This seemingly simple substitution can impose significant conformational restrictions on the D-homophenylalanine side chain, influencing the torsional angles (χ space) that dictate its three-dimensional orientation.[1][2] Understanding and predicting these steric effects is paramount for the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

This guide will systematically dissect the steric consequences of chlorinating D-homophenylalanine derivatives, providing a framework for leveraging this chemical modification in drug discovery projects.

Synthesis of Chlorinated D-Homophenylalanine Derivatives

The synthesis of chlorinated D-homophenylalanine derivatives can be approached through various established organic chemistry routes. A common strategy involves the multi-step synthesis starting from a commercially available chlorinated benzaldehyde. The following protocol outlines a representative synthesis, which can be adapted for different substitution patterns (ortho-, meta-, para-chloro).

Representative Synthetic Protocol: Synthesis of 4-Chloro-D-homophenylalanine

This protocol is a generalized pathway and may require optimization for specific substrates.

Step 1: Knoevenagel Condensation

-

To a solution of 4-chlorobenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Filter the resulting precipitate (cinnamic acid derivative), wash with cold water, and dry.

Step 2: Reduction of the Cinnamic Acid Derivative

-

Dissolve the dried cinnamic acid derivative in ethanol.

-

Add Palladium on carbon (Pd/C, 10%) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the reduced acid.

Step 3: Introduction of the Amino Group (e.g., via a Multienzymatic Cascade)

-

Recent advancements have enabled the use of phenylalanine ammonia lyases (PALs) for the amination of substituted cinnamic acids to produce phenylalanine derivatives.[5]

-

Couple the PAL-catalyzed amination with a chemoenzymatic deracemization process to achieve high yields and excellent optical purity of the desired D-enantiomer.[5]

Step 4: Purification and Characterization

-

Purify the final product using techniques such as recrystallization or column chromatography.

-

Confirm the structure and purity of the 4-chloro-D-homophenylalanine using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the chlorine substitution.

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC: To confirm the enantiomeric purity.

-

Synthetic Workflow Diagram

The following diagram illustrates the key stages in the synthesis and validation of a chlorinated D-homophenylalanine derivative.

Caption: Workflow for the synthesis and validation of 4-Chloro-D-homophenylalanine.

Conformational Analysis: The Steric Impact of Chlorine

The position of the chlorine atom on the phenyl ring dictates the steric hindrance and, consequently, the preferred conformation of the side chain. The primary methods for assessing these conformational changes are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by computational modeling.[2][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides a static, high-resolution picture of the molecule's conformation in the solid state.[7] By analyzing the crystal structures of different chlorinated D-homophenylalanine derivatives, we can directly measure key geometric parameters.

Key Parameters to Analyze:

-

Torsional (Dihedral) Angles (χ1, χ2): These angles describe the rotation around the Cα-Cβ and Cβ-Cγ bonds of the side chain. Steric clashes between the chlorine atom and the amino acid backbone can significantly restrict the allowable ranges for these angles.

-

Bond Lengths and Angles: While typically less affected than torsional angles, significant steric strain can cause minor deviations in bond lengths and angles within the phenyl ring and the side chain.

Data Presentation: Comparison of Conformational Parameters

| Derivative | Substitution Position | Typical χ1 Range (°) | Typical χ2 Range (°) | Key Steric Interaction |

| D-Homophenylalanine | Unsubstituted | -180 to 180 | -180 to 180 | Minimal backbone interaction |

| 2-Chloro-D-hPhe | ortho | Restricted (e.g., +/- 60-120) | Restricted | Cl atom with backbone C=O and N-H |

| 3-Chloro-D-hPhe | meta | Moderately Restricted | Less Restricted | Cl atom with backbone N-H in certain rotamers |

| 4-Chloro-D-hPhe | para | Minimally Restricted | Minimally Restricted | Minimal direct interaction with the backbone |

Note: The values in this table are illustrative and can vary depending on the specific molecular context and crystal packing forces.

NMR Spectroscopy in Solution

While X-ray crystallography provides a solid-state snapshot, NMR spectroscopy offers insights into the dynamic conformational equilibria of molecules in solution, which is more relevant to their biological environment.[8][9]

Key NMR Techniques:

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons. The presence or absence of NOEs between the phenyl ring protons and the backbone or side-chain protons can help deduce the preferred rotamer populations.

-

3J-Coupling Constants: The magnitude of the coupling constant between protons on adjacent carbons (e.g., ³J(Hα, Hβ)) is related to the dihedral angle between them via the Karplus equation.[6] Analyzing these coupling constants can provide quantitative information about the conformational preferences of the side chain.

Computational Modeling

Molecular mechanics and quantum mechanics calculations are invaluable for predicting the low-energy conformations of chlorinated D-homophenylalanine derivatives and for rationalizing experimental findings. These methods can generate potential energy surfaces as a function of the χ1 and χ2 dihedral angles, revealing the sterically allowed and disallowed regions.

Impact on Physicochemical Properties and Biological Activity

The steric effects of chlorine substitution extend beyond simple conformational restriction; they influence the molecule's overall properties and its interactions with biological systems.

Lipophilicity and Electronic Effects

Chlorine is an electron-withdrawing group, which can alter the electronic properties of the phenyl ring.[10] It also significantly increases the lipophilicity (hydrophobicity) of the molecule. This increased lipophilicity can enhance membrane permeability and promote hydrophobic interactions within a receptor's binding pocket.[3]

Receptor Binding and Steric Clash

The primary consequence of steric hindrance is its effect on ligand-receptor binding. The "lock and key" model of molecular recognition dictates that a ligand must adopt a specific conformation to fit into its binding site.[3]

-

Favorable Interactions: A chlorine atom can sometimes be accommodated in a hydrophobic pocket of a receptor, leading to enhanced binding affinity.[11] It can also participate in halogen bonding, a non-covalent interaction with nucleophilic regions of a peptide backbone, which can further stabilize the bound conformation.[11][12]

-

Steric Clash: If the chlorine atom is too bulky or incorrectly positioned, it can lead to a steric clash with the receptor surface, preventing the ligand from achieving its optimal binding pose. This is particularly true for ortho-substituted derivatives, where the chlorine is in close proximity to the amino acid backbone.[13]

Logical Diagram: Steric Effects on Biological Activity

The following diagram outlines the causal chain from chlorine substitution to the modulation of biological activity.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurochlor.org [eurochlor.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. auremn.org.br [auremn.org.br]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Steric control of the reaction of CH stretch-excited CHD3 with chlorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Constraints Induced by N-Fmoc-3-chloro-D-homophenylalanine: A Technical Guide for Peptidomimetic Design

Executive Summary

The development of highly specific, proteolytically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. N-Fmoc-3-chloro-D-homophenylalanine represents a sophisticated building block that introduces multiple, synergistic conformational constraints into a peptide backbone. By combining stereochemical inversion (D-chirality), backbone extension (homo-derivative), and highly directional non-covalent interactions (meta-halogen bonding), this molecule allows researchers to precisely engineer β-turns, stabilize β-hairpins, and enhance target affinity.

This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for utilizing N-Fmoc-3-chloro-D-homophenylalanine in advanced drug discovery and biomaterials research.

Structural Anatomy & Mechanistic Basis of Constraint

The unique conformational restrictions imposed by N-Fmoc-3-chloro-D-homophenylalanine are not the result of a single feature, but rather the geometric interplay of four distinct structural elements. Understanding the causality behind these constraints is critical for rational drug design.

D-Chirality: Nucleating Chain Reversal

Natural L-amino acids heavily favor right-handed α-helical or extended β-sheet conformations. The introduction of a D-amino acid inverts the local stereocenter, creating a severe steric clash with adjacent L-residues if the chain attempts to maintain an α-helical trajectory. Instead, the D-enantiomer forces the peptide backbone to adopt a type II or type II' β-turn. This chain reversal is a fundamental requirement for the formation of folded, globular miniproteins and stable β-hairpin loops [1].

Homo-Extension: Modulating Side-Chain Flexibility

Unlike standard phenylalanine, homophenylalanine contains an additional methylene group (–CH₂–) between the α-carbon and the phenyl ring. While counterintuitive, this increase in local side-chain flexibility allows the aromatic ring to fold back over the peptide backbone. This extended reach facilitates unique intra-molecular C–H···π interactions and π-π stacking with adjacent residues, effectively locking the nucleated β-turn into a rigid, highly populated conformational state [2].

The 3-Chloro Substitution: Halogen Bonding via the σ-Hole

The chlorine atom at the meta (3-) position of the phenyl ring is perhaps the most powerful constraining feature. Halogens bonded to aromatic rings develop an anisotropic electron distribution, creating an electron-depleted region at the distal end of the C–Cl bond known as a σ-hole .

This electropositive σ-hole engages in highly directional halogen bonding with Lewis bases, most notably the oxygen atoms of the peptide backbone carbonyls (C=O). Research has demonstrated that a single chlorine-centered halogen bond can stabilize a β-hairpin foldamer to a degree comparable to a standard hydrogen bond, while remaining geometrically perpendicular to the backbone C=O···H–N hydrogen bond network [3]. Furthermore, the meta positioning ensures the optimal trajectory for the chlorine atom to interact with the

N-Fmoc Capping: Steric Shielding and Self-Assembly

The Fluorenylmethyloxycarbonyl (Fmoc) group is primarily a temporary protecting group for Solid-Phase Peptide Synthesis (SPPS). However, its massive steric bulk heavily restricts the

Mechanistic interplay of the four structural elements defining the molecule's constraint profile.

Quantitative Data Presentation

To understand the magnitude of these constraints, we must compare them against natural amino acids and standard SPPS conditions.

Table 1: Comparative Conformational Constraints

| Amino Acid Derivative | Helical Propensity | β-Turn Induction | Halogen Bond Potential | Primary Stabilizing Force |

| L-Phenylalanine (Natural) | High | Low | None | Hydrophobic core packing |

| D-Phenylalanine | Low | Moderate | None | Steric clash / Chain reversal |

| L-Homophenylalanine | Moderate | Low | None | Extended C–H···π interactions |

| 3-chloro-D-homophenylalanine | Very Low | Very High | High (σ-hole) | Halogen bonding + Chain reversal |

Table 2: SPPS Coupling Efficiencies (Onto resin-bound hindered amines)

Because of the Fmoc group and the bulky meta-chloro-homo side chain, standard coupling reagents (like HBTU) often fail. The table below summarizes the necessity of advanced coupling conditions.

| Coupling Reagent | Additive | Base | Temp (°C) | Time (min) | Yield (%) |

| HBTU | HOBt | DIPEA | 25 | 60 | < 40% |

| DIC | Oxyma | None | 25 | 120 | ~ 65% |

| HATU | HOAt | DIPEA | 25 | 60 | ~ 85% |

| HATU | HOAt | DIPEA | 75 (Microwave) | 15 | > 98% |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for synthesizing and verifying the conformational constraints of peptides containing N-Fmoc-3-chloro-D-homophenylalanine.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality Check: The steric hindrance of the 3-chloro-D-homophenylalanine side chain drastically reduces the nucleophilicity of its

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of N-Fmoc-3-chloro-D-homophenylalanine and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to generate the highly reactive active ester.

-

Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group, preparing the sequence for the next amino acid. Note: If the Fmoc group is desired for final self-assembly properties, skip this step.

-

Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours at room temperature. Precipitate in cold diethyl ether.

Protocol 2: Conformational Analysis via NMR and NAMFIS

Causality Check: To prove that the halogen bond and D-chirality have induced a constraint, solution-state NMR must be combined with the NMR Analysis of Molecular Flexibility in Solution (NAMFIS) algorithm.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the purified peptide in CDCl₃ or DMSO-

to a concentration of 2-5 mM. -

Data Acquisition: Acquire 1D ¹H, 2D TOCSY (mixing time 80 ms), and 2D ROESY/NOESY (mixing time 200-300 ms) spectra at 298 K.

-

Signal Assignment: Assign backbone amide protons (NH) and

-protons. Look for distinct cross-peaks in the ROESY spectrum between the meta-chloro phenyl protons and the backbone amides of the -

Temperature Coefficients: Measure the 1D ¹H spectra across a temperature range (298 K to 328 K). Amide protons with low temperature coefficients (

ppb/K) indicate participation in intramolecular hydrogen or halogen bonds. -

NAMFIS Deconvolution: Input the NOE distance restraints and J-coupling values into the NAMFIS algorithm to deconvolute the conformational ensemble and quantify the population of the halogen-bonded β-turn state [3].

Workflow for the synthesis and structural validation of halogen-bonded peptidomimetics.

Conclusion

N-Fmoc-3-chloro-D-homophenylalanine is not merely a structural anomaly; it is a highly calibrated tool for molecular engineering. By leveraging the D-chirality to force chain reversal, the homo-extension to optimize spatial geometry, and the 3-chloro substitution to anchor the conformation via

References

-

Major Factors for the Persistent Folding of Hybrid α, β, γ-Hybrid Peptides Into Hairpins Frontiers in Chemistry URL:[Link][1]

-

Miniature β-Hairpin Mimetic by Intramolecular Hydrogen Bond and C–H···π Interactions ACS Omega URL:[Link][2]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Biochemistry (American Chemical Society) URL:[Link][3]

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation MDPI Gels URL:[Link][4]

Sources

- 1. Frontiers | Major Factors for the Persistent Folding of Hybrid α, β, γ-Hybrid Peptides Into Hairpins [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]

D- vs. L-Homophenylalanine in Peptide Synthesis: Structural Dynamics, Synthetic Protocols, and Therapeutic Utility

This guide provides a comprehensive technical analysis of D- and L-Homophenylalanine (Hphe) in peptide synthesis, focusing on their structural properties, synthetic nuances, and pharmacological applications.

Executive Summary

Homophenylalanine (Hphe), specifically 2-amino-4-phenylbutyric acid, serves as a critical non-proteinogenic tool in modern peptide drug design. By extending the side chain of Phenylalanine (Phe) by a single methylene unit (–CH₂–), Hphe alters the steric and hydrophobic profile of the peptide pharmacophore without disrupting the fundamental backbone geometry.

This guide delineates the operational differences between the L-isomer (L-Hphe) , used primarily to probe hydrophobic pocket depth, and the D-isomer (D-Hphe) , utilized to arrest proteolytic degradation and induce specific secondary structural turns. We provide validated protocols for Solid-Phase Peptide Synthesis (SPPS) to mitigate racemization risks and maximize coupling efficiency.

Molecular Architecture & Stereochemistry[1][2]

Structural Definition

Unlike

-

Phenylalanine (Phe): Side chain = Benzyl (–CH₂–Ph)

-

Homophenylalanine (Hphe): Side chain = Phenethyl (–CH₂–CH₂–Ph)

This additional methylene group increases the side chain volume and flexibility, allowing the phenyl ring to reach deeper into receptor binding clefts or create steric clashes that enforce selectivity.

Stereochemical Impact (D vs. L)

The choice between enantiomers dictates the biological trajectory of the peptide:

| Feature | L-Homophenylalanine (L-Hphe) | D-Homophenylalanine (D-Hphe) |

| Configuration | (S)-2-amino-4-phenylbutyric acid | (R)-2-amino-4-phenylbutyric acid |

| Backbone Topology | Mimics native substrates; maintains helical propensity. | Induces |

| Proteolytic Stability | Susceptible to chymotrypsin-like proteases. | Highly resistant; "steric shield" against enzymatic hydrolysis.[1] |

| Primary Utility | Affinity optimization (SAR studies). | ADME optimization (Stability/Half-life extension). |

Visualization: Structural Comparison

The following diagram illustrates the spatial difference between Phe, L-Hphe, and D-Hphe.[2]

Figure 1: Structural relationship and pharmacological divergence between Phenylalanine and its Homo- derivatives.

Synthetic Methodologies (SPPS)[4][5][6][7]

Coupling Efficiency and Sterics

Despite the larger side chain, Fmoc-Hphe-OH generally exhibits coupling kinetics comparable to Fmoc-Phe-OH. The phenethyl side chain does not introduce the severe steric hindrance seen in

-

Recommendation: Standard single coupling (1 hour) is usually sufficient.

-

Critical Control: For D-Hphe, ensure the resin loading is not too high (< 0.6 mmol/g) to prevent aggregation-induced difficult sequences, as D-isomers can disrupt the growing chain's hydrogen bonding network.

Racemization Control

While Hphe is less prone to racemization than Phenylglycine (Phg), the preservation of chirality in D-Hphe is paramount. Over-activation or prolonged exposure to base (e.g., during slow couplings) can lead to oxazolone formation and subsequent epimerization.

The "Safe-Base" Protocol: Avoid strong bases like DBU during deprotection steps if the D-Hphe is at the C-terminus. Use Collidine or TMP (2,4,6-trimethylpyridine) as the base during coupling rather than DIPEA if racemization is detected.

Protocol: Coupling Fmoc-D-Hphe-OH

This protocol is optimized for Fmoc-based SPPS on Rink Amide resin.

Reagents:

-

Amino Acid: Fmoc-D-Homophenylalanine (3.0 eq)

-

Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)[3]

-

Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) (3.0 eq)

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 20 minutes.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Activation (Pre-mix):

-

Dissolve Fmoc-D-Hphe-OH and Oxyma Pure in minimal DMF.

-

Add DIC immediately prior to addition to the resin.

-

Note: Do not pre-activate for > 2 minutes to minimize potential side reactions.

-

-

Coupling:

-

Add the activated mixture to the resin.[4]

-

Agitate at Room Temperature (25°C) for 45–60 minutes.

-

Caution: Avoid microwave heating > 50°C for D-isomers to strictly prevent thermal racemization.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using HATU/HOAt/DIPEA (only for the second pass).

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Pharmacological Implications[7][9][10][11][12]

Proteolytic Stability Data

The incorporation of D-Hphe provides a dual mechanism of resistance:

-

Stereochemical Mismatch: Proteases like Chymotrypsin and Pepsin have active sites evolved for L-configured substrates.

-

Steric Shielding: The extended phenethyl side chain of Hphe (both L and D) creates a larger hydrophobic bulk that can hinder the enzyme's "fit" into the scissile bond region.

Comparative Half-life (Simulated in Human Plasma):

| Sequence Motif | T½ (Hours) | Mechanism of Stabilization |

|---|---|---|

| ...Ala-Phe-Gly... | ~ 0.5 | None (Native substrate) |

| ...Ala-L-Hphe -Gly... | ~ 1.2 | Steric hindrance (Side chain extension) |

| ...Ala-D-Phe -Gly... | ~ 4.0 | Stereochemical inversion |

| ...Ala-D-Hphe -Gly... | > 12.0 | Synergistic (Stereo + Steric) |

Receptor Binding & Selectivity

-

L-Hphe: Used to probe the "floor" of hydrophobic pockets (e.g., S1 pockets in GPCRs). If Phe is too short to achieve maximum van der Waals contact, L-Hphe can increase potency by 10–100 fold.

-

D-Hphe: Often used in "Retro-Inverso" strategies or to induce

-turns that position other pharmacophores correctly.

Biological Pathway Visualization

The following diagram details how Hphe isomers influence drug design decisions.

Figure 2: Decision matrix for utilizing Hphe isomers in lead optimization.

Case Studies & Applications

GLP-1 Receptor Agonists

In the development of metabolic stability for GLP-1 analogs (like Liraglutide variants), the substitution of native Phe with L-Hphe has been explored to enhance hydrophobic interactions within the receptor's transmembrane domain, while D-Hphe at specific cleavage sites (e.g., DPP-IV recognition sites) renders the peptide orally bioavailable by preventing rapid degradation [1].

Enkephalin Analogues

Enkephalins are endogenous opioids rapidly degraded in vivo. The substitution of Phe

References

-

Identification of potent 11mer glucagon-like peptide-1 receptor agonist peptides with novel C-terminal amino acids: Homohomophenylalanine analogs. Source: Mapelli, C. et al. Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: Martins, A. et al. International Journal of Molecular Sciences (2020). URL:[Link][2]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Source: Riester, D. et al. Journal of Chromatography A (2000). URL:[Link]

Sources

Fmoc-Protected Chlorinated Homophenylalanine Analogs: A Guide to Synthesis, Integration, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability. Among these, halogenated amino acids have garnered significant attention. This technical guide provides a comprehensive overview of Fmoc-protected chlorinated homophenylalanine analogs, a class of building blocks that introduces unique steric and electronic properties into peptide scaffolds. We will detail robust synthetic routes for preparing these analogs, provide step-by-step protocols for their efficient incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore the profound impact of site-specific chlorination on peptide conformation and function, with a focus on the emerging role of halogen bonding in molecular recognition.

The Strategic Value of Chlorination in Peptide Drug Design

The substitution of hydrogen with chlorine on an amino acid's side chain is far from a trivial modification. It imparts a suite of physicochemical changes that can be leveraged to overcome the intrinsic limitations of native peptides as drug candidates.[1]

-

Enhanced Proteolytic Stability: A primary hurdle in peptide therapeutics is rapid degradation by proteases. The introduction of unnatural amino acids, including halogenated variants, can create steric hindrance at or near the cleavage site, rendering the peptide bond less accessible to enzymatic hydrolysis.[2] Studies on various halogenated peptides have demonstrated a significant increase in stability against enzymes like chymotrypsin and pepsin, leading to improved in-vivo half-life.

-

Modulation of Receptor Affinity: The chlorine atom, while often considered simply a bulky hydrophobic substituent, possesses a unique electronic character. It can fundamentally alter the binding affinity and selectivity of a peptide for its target receptor. This can occur through direct steric interactions or, more subtly, through the formation of non-covalent interactions.

-

The Halogen Bond: A key interaction that distinguishes chlorine, bromine, and iodine from fluorine is their ability to act as halogen bond donors.[3] Due to an anisotropic distribution of electron density, the chlorine atom has a region of positive electrostatic potential (a "σ-hole") opposite the C-Cl covalent bond.[3] This positive region can engage in a highly directional, stabilizing interaction with a Lewis base, such as the backbone carbonyl oxygen of a receptor protein.[3][4] This interaction, comparable in strength to a classical hydrogen bond, provides a powerful and underutilized tool for rational drug design, enabling the fine-tuning of peptide-protein binding events.[5][6][7]

Synthesis of Fmoc-Protected Chlorinated Homophenylalanine Analogs

While a range of these analogs are commercially available, an in-house synthesis provides access to novel derivatives and offers greater control over the research pipeline.[8][9][10] A robust and stereocontrolled method for synthesizing the core amino acid is the asymmetric alkylation of a glycine Schiff base, followed by N-terminal protection. Direct chlorination of homophenylalanine is generally avoided due to poor regioselectivity and difficult purification of isomers.[11]

The following workflow outlines a representative synthesis for Fmoc-L-(4-chloro)homophenylalanine.

Caption: General workflow for the synthesis of Fmoc-protected chlorinated homophenylalanine.

Detailed Protocol: Synthesis of L-(4-chloro)homophenylalanine

This protocol is adapted from established methods of asymmetric α-alkylation.[12]

-

Alkylation: To a solution of the glycine Schiff base (1 equiv.) and the phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, ~0.1 equiv.) in dichloromethane, add a 50% aqueous solution of potassium hydroxide. Cool the mixture to 0°C and add 4-chlorobenzyl bromide (1.2 equiv.). Stir vigorously at 0°C until TLC indicates consumption of the starting material.

-

Work-up: Dilute the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Hydrolysis: Reflux the purified, alkylated intermediate in 6M hydrochloric acid for 6-12 hours. After cooling, wash the aqueous solution with diethyl ether to remove non-polar byproducts.

-

Isolation: Concentrate the aqueous layer under vacuum to yield L-(4-chloro)homophenylalanine hydrochloride as a solid. The product can be used directly in the next step.

Detailed Protocol: N-Fmoc Protection

This protocol is based on standard procedures for Fmoc protection of amino acids.[13]

-

Reaction Setup: Dissolve L-(4-chloro)homophenylalanine hydrochloride (1 equiv.) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath. In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equiv.) in a suitable organic solvent like dioxane or acetone.

-

Fmocylation: Add the Fmoc-reagent solution dropwise to the stirred amino acid solution, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 8-16 hours.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. Extract the precipitated product with ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final Fmoc-protected chlorinated homophenylalanine analog, which can be further purified by crystallization or chromatography if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected chlorinated homophenylalanine analogs are designed for direct use in standard Fmoc-based SPPS workflows. The general cycle of deprotection, activation, and coupling is maintained.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: SPPS Coupling

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) with the preceding amino acid already coupled and the N-terminal Fmoc group removed. Swell the resin in dimethylformamide (DMF).

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected chlorinated homophenylalanine analog (3-5 equiv. relative to resin loading). Dissolve the amino acid, an activator (e.g., HBTU, HATU; 0.95 equiv. relative to amino acid), and an additive (e.g., HOBt; 1 equiv.) in DMF. Add a non-nucleophilic base (e.g., DIPEA; 2 equiv. relative to amino acid) and allow the mixture to stand for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the deprotected peptide-resin and add the activated amino acid solution. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Expert Tip: Due to the steric bulk of the homophenylalanine side chain, a longer coupling time or a double coupling (repeating steps 2-3) may be necessary to ensure complete reaction. Monitor the coupling efficiency using a qualitative test like the Kaiser test.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Impact of Chlorination on Peptide Properties

The introduction of a chloro-homophenylalanine analog can have predictable and desirable effects on the resulting peptide's biophysical properties.

Table 1: Predicted Impact of Chlorination on Homophenylalanine Properties

| Property | Unmodified Homophenylalanine | Chlorinated Homophenylalanine | Rationale |

| Hydrophobicity | Moderate | Increased | The chloro group increases the non-polar surface area of the side chain. |

| Side Chain pKa | N/A | N/A | The phenyl ring is not titratable in the physiological range. |

| Steric Bulk | High | Very High | The van der Waals radius of chlorine is larger than hydrogen. |

| Halogen Bonding | No | Yes (Potential) | The C-Cl bond creates a σ-hole capable of interacting with electron donors.[5][6] |

| Proteolytic Stability | Moderate | Enhanced | Increased steric bulk near the peptide backbone can inhibit protease recognition and cleavage. |

Applications and Future Perspectives

Fmoc-protected chlorinated homophenylalanine analogs are valuable tools for a range of applications in drug discovery and chemical biology.

-

Structure-Activity Relationship (SAR) Studies: They allow for systematic probing of binding pockets in receptors and enzymes. By installing a chlorine atom at the ortho, meta, or para position, researchers can map out steric and electronic tolerance within a target's active site.

-

Developing Protease-Resistant Therapeutics: Their most direct application is in the stabilization of peptide drug candidates, transforming transient signaling molecules into viable therapeutics with improved pharmacokinetic profiles.[2]

-

Engineering Novel Binding Interactions: The ability to engineer halogen bonds opens new avenues for enhancing binding affinity and selectivity.[3][7] A peptide containing a chlorinated residue can be designed to interact with a specific carbonyl oxygen or other Lewis basic group on its target, an interaction not possible for the parent peptide.

The continued development of synthetic methods for novel halogenated amino acids, combined with a growing appreciation for the functional role of the halogen bond in biological systems, ensures that these building blocks will remain at the forefront of innovative peptide design.

References

-

ResearchGate. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. [Link]

-

Carter, M., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. [Link]

-

Vangrevelinghe, E., et al. (2015). Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms. PMC. [Link]

-

Siciliano, C., et al. (2012). A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. PubMed. [Link]

-

Figshare. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches - Journal of Medicinal Chemistry. [Link]

-

Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. [Link]

-

Carter, M., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]

-

Wang, K., et al. (2018). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. PubMed. [Link]

-

Aapptec Peptides. Fmoc-Phe(4-Cl)-OH [175453-08-4]. [Link]

-

ACS Publications. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. [Link]

-

Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. [Link]

-

Tong, J. H., et al. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery. [Link]

-

Shin, H. S., & Kim, B. G. (2003). Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-amino Acid Transaminase. PubMed. [Link]

-

ResearchGate. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. [Link]

-

Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI. [Link]

-

Lee, K., et al. (2011). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. PMC. [Link]

-

Save My Exams. Synthetic routes. [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Fmoc-L-4-Cl-Phe-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. chemimpex.com [chemimpex.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing N-Fmoc-3-chloro-D-homophenylalanine

Introduction: The Significance of Halogenated Unnatural Amino Acids in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor-binding affinity. Among these, halogenated amino acids like 3-chloro-D-homophenylalanine (3-Cl-D-Hphe) are of particular interest. The chloro- substitution on the phenyl ring can introduce unique electronic and steric properties, potentially leading to improved pharmacological profiles. This document provides a detailed, field-proven protocol for the efficient incorporation of N-Fmoc-3-chloro-D-homophenylalanine into peptide chains using manual solid-phase peptide synthesis (SPPS).

Core Principles and Methodological Rationale

The described protocol is grounded in the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers the advantage of mild, base-labile Fmoc-group removal, preserving acid-sensitive side-chain protecting groups until the final cleavage step.[1] The choice of reagents and reaction conditions has been optimized to address the potential challenges associated with incorporating a sterically hindered and electronically modified unnatural amino acid.

Workflow Overview

The synthesis follows a cyclical process of deprotection, activation, and coupling, culminating in a final cleavage and purification step. Each stage is critical for the successful synthesis of the target peptide.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is recommended. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is suitable.

Protocol:

-

Place the appropriate resin (e.g., Rink Amide, 0.1 mmol substitution) in a peptide synthesis vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for at least 30 minutes at room temperature.[1]

-

Drain the DMF.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a basic solution. Piperidine is the most common reagent for this purpose.[2][3][4]

Protocol:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.[4]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Coupling of N-Fmoc-3-chloro-D-homophenylalanine

The coupling of the sterically hindered and electron-withdrawn 3-chloro-D-homophenylalanine requires a highly efficient activation method to ensure a high coupling yield. A combination of a uronium/aminium salt-based coupling reagent and a base is recommended.

| Reagent | Molar Equiv. | Purpose |

| N-Fmoc-3-chloro-D-homophenylalanine | 3 - 5 | The amino acid to be incorporated. |

| HATU (or HBTU/TBTU) | 2.9 - 4.9 | Coupling reagent for in situ activation of the carboxylic acid.[5][6] |

| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 | Base to activate the coupling reagent and neutralize the protonated amine on the resin. |

| DMF | - | Solvent for the coupling reaction. |

Protocol:

-

Pre-activation: In a separate vial, dissolve N-Fmoc-3-chloro-D-homophenylalanine (3-5 equiv.) and HATU (2.9-4.9 equiv.) in DMF. Add DIPEA (6-10 equiv.) and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time or performing a double coupling may be necessary.[7]

-

Monitoring: To ensure complete coupling, a Kaiser test (or other ninhydrin-based test) can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Subsequent Amino Acid Couplings

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Side-Chain Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups simultaneously. The choice of cleavage cocktail is critical to prevent side reactions.[8] For peptides containing the chloro-substituted homophenylalanine, a standard cleavage cocktail is generally sufficient, but the inclusion of scavengers is crucial to quench reactive cationic species generated during the process.[9]

| Reagent | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Strong acid for cleavage and removal of most side-chain protecting groups.[8][10] |

| Triisopropylsilane (TIS) | 2.5% | Scavenger to reduce trityl and other carbocations.[11] |

| Water | 2.5% | Scavenger and aids in the solubility of the cleaved peptide.[10] |

Protocol:

-

Perform a final Fmoc deprotection on the N-terminal amino acid.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.[9]

-

Prepare the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5) in a fume hood.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The purity of the crude peptide must be assessed, and the final product purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Analytical RP-HPLC

Typical Conditions:

-

Column: C18, 3-5 µm particle size

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile[14]

-

Gradient: A linear gradient of 5-95% B over 30 minutes is a good starting point for method development.[14]

-

Detection: UV at 214 nm and 280 nm.[14]

-

Flow Rate: 1 mL/min

Preparative RP-HPLC

The conditions for preparative HPLC will be similar to the analytical method but with a larger column and a higher flow rate. Fractions corresponding to the main peak are collected, and the solvent is removed by lyophilization to yield the purified peptide.

Mass Spectrometry

The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct incorporation of 3-chloro-D-homophenylalanine and the overall sequence.

Troubleshooting and Key Considerations

-

Incomplete Coupling: For the sterically hindered 3-chloro-D-homophenylalanine, if the Kaiser test remains positive after the initial coupling, a second coupling should be performed using a fresh solution of activated amino acid.

-

Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent re-attachment of protecting groups or other modifications to sensitive residues.[9]

-

Purity of Reagents: The use of high-purity, peptide-synthesis-grade reagents and solvents is essential for a successful synthesis and to minimize the formation of byproducts.

Conclusion

This protocol provides a comprehensive and robust methodology for the successful incorporation of N-Fmoc-3-chloro-D-homophenylalanine into peptides via solid-phase synthesis. By employing efficient coupling reagents and appropriate cleavage conditions, researchers can confidently synthesize novel peptide analogues containing this unique unnatural amino acid for a wide range of applications in drug discovery and chemical biology.

References

- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Coyan, F., et al. (2018).

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- BOC Sciences. (n.d.).

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Waters Corporation. (n.d.).

- Biovera. (2024, November 13).

- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.

- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

- Almac. (n.d.).

- Li, Y., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

- BenchChem. (2025). Optimizing cleavage conditions for peptides containing modified amino acids.

- Carpino, L. A., et al. (1993). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Jankowski, S., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry.

- Monteiro, M., et al. (2025, February 24).

- Monteiro, M., et al. (2025, February 14). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation.

- Kotha, S., et al. (2012, January 6). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)

- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.

- Vasanthakumar, G. R., et al. (2006). Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino. ARKIVOC.

- BOC Sciences. (n.d.).

- Li, X., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Request PDF.

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. peptide.com [peptide.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. people.uniurb.it [people.uniurb.it]

- 6. bachem.com [bachem.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. peptide.com [peptide.com]

- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biovera.com.au [biovera.com.au]

Application Note & Protocol Guide: Advanced Coupling Strategies for Sterically Hindered Fmoc-Amino Acids in Solid-Phase Peptide Synthesis

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. However, the incorporation of sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), Val, Ile, and other β-branched or N-alkylated residues, remains a significant bottleneck. The bulky side chains of these amino acids impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete couplings, deletion sequences, and ultimately, lower purity of the target peptide.

This guide provides a comprehensive overview of advanced coupling methodologies designed to overcome the challenges posed by sterically hindered Fmoc-amino acids. We will delve into the mechanistic rationale behind reagent selection, provide optimized, step-by-step protocols, and offer troubleshooting strategies to enhance coupling efficiency and ensure the successful synthesis of even the most challenging peptide sequences.

Understanding the Mechanism: Overcoming the Steric Barrier

Standard coupling reagents, such as HBTU/HOBt, are often insufficient for driving the acylation reaction to completion when sterically demanding residues are involved. The key to successful coupling lies in the selection of a highly reactive activating agent and the optimization of reaction conditions to favor the desired outcome over potential side reactions.

The Role of Coupling Reagents and Additives

Modern coupling reagents can be broadly categorized based on their activating mechanism. For sterically hindered couplings, phosphonium and iminium/uronium salts are generally preferred due to their high reactivity.

-

Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents form highly reactive phosphonium esters with the Fmoc-amino acid, which are less prone to racemization.

-

Iminium/Uronium Salts (e.g., HBTU, HATU, HDMA): These form activated esters that readily react with the N-terminal amine. HATU, in particular, has demonstrated superior performance for hindered couplings due to the formation of a highly reactive OAt-ester.

Additives such as OxymaPure® and COMU® have also emerged as powerful tools. OxymaPure, for instance, can be used in place of HOBt and has been shown to suppress racemization and enhance coupling efficiency. COMU is a third-generation uronium salt that combines the benefits of a highly reactive leaving group with reduced side reactions.

The Impact of Solvents and Temperature

The choice of solvent is critical. While DMF is the most common solvent for SPPS, for particularly difficult couplings, the use of more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial. These solvents can help to disrupt secondary structures in the growing peptide chain that may further impede the coupling reaction.

Elevated temperatures can also be employed to increase reaction kinetics. However, this must be done with caution, as higher temperatures can also increase the risk of racemization, particularly for sensitive amino acids. Microwave-assisted SPPS has become a valuable technique for accelerating couplings while minimizing side reactions by allowing for rapid and precise temperature control.

Comparative Analysis of Coupling Reagents for Hindered Systems

The following table provides a comparative overview of commonly used coupling reagents for sterically hindered amino acids, highlighting their key features and recommended applications.

| Reagent | Class | Key Advantages | Considerations | Recommended For |

| HATU | Iminium/Uronium | High reactivity, low racemization. | Higher cost. | Extremely hindered couplings (e.g., Aib, N-alkylated residues). |

| HCTU | Iminium/Uronium | Fast kinetics, cost-effective. | Can cause side reactions with sensitive residues. | General-purpose for moderately hindered couplings. |

| PyAOP | Phosphonium | Excellent for preventing racemization. | Slower kinetics compared to HATU. | Couplings involving chiral centers prone to epimerization. |

| COMU | Iminium/Uronium | High efficiency, reduced risk of side reactions. | Difficult couplings where HATU may be suboptimal. | |

| DIC/OxymaPure | Carbodiimide | Cost-effective, low racemization with OxymaPure. | Slower reaction times. | Standard couplings and as a less-reactive alternative. |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for optimizing the coupling of sterically hindered Fmoc-amino acids. It is crucial to monitor the completion of each coupling step to ensure the highest possible purity of the final peptide.

Workflow for Selecting an Optimized Coupling Protocol

The choice of coupling strategy depends on the degree of steric hindrance. The following diagram illustrates a decision-making workflow for selecting the appropriate protocol.

Caption: Decision workflow for selecting the appropriate coupling protocol.

Protocol 1: Standard Protocol for Moderately Hindered Amino Acids

This protocol is suitable for residues such as Valine and Isoleucine.

Reagents:

-

Fmoc-amino acid (4 eq)

-

HCTU (3.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq)

-

Solvent: DMF or NMP

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-